N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a unique isoxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminoisoxazoles with diethyl 2-oxosuccinate in the presence of trifluoroacetic acid. This reaction forms diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates, which undergo cyclization in the presence of sodium ethoxide in alcohol to yield ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates . The ester hydrolysis of these intermediates provides the respective carboxylic acids, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the isoxazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted isoxazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as antibacterial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- N-cyclopentyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of cyclopropyl groups at the nitrogen and position 6 of the pyridine ring may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
N,6-dicyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-7-12-10(13(18)15-9-4-5-9)6-11(8-2-3-8)16-14(12)19-17-7/h6,8-9H,2-5H2,1H3,(H,15,18) |
InChI Key |
SHMNYAWUHBNJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4CC4 |
Origin of Product |
United States |
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